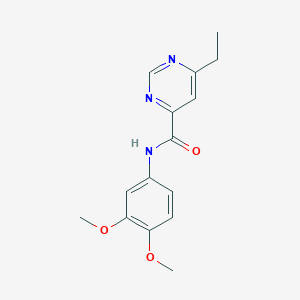![molecular formula C17H21N3O2 B15115682 2-Ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B15115682.png)
2-Ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and an ethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one typically involves multicomponent reactions and metal-catalyzed processes. One common approach is the Friedländer condensation, which involves the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of a copper catalyst (Cu(OTf)2) and diethylamine (Et2NH) . This method allows for the efficient construction of the 1,8-naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis and solvent-free reactions can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the naphthyridine or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Solvents like dichloromethane (DCM) and ethanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
2-Ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activities make it a candidate for studying interactions with various biological targets, including enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of bacterial infections and other diseases.
Industry: It finds applications in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,8-naphthyridine core is known to bind to bacterial DNA gyrase, inhibiting bacterial replication and leading to its potential use as an antibacterial agent . Additionally, the compound may interact with other cellular pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic that also contains a 1,8-naphthyridine core.
2-(1,8-Naphthyridin-2-yl)phenol: A compound with similar structural features, used as a STAT1 transcriptional activator.
Uniqueness
2-Ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is unique due to the combination of its 1,8-naphthyridine core, piperidine ring, and ethoxy group. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C17H21N3O2 |
|---|---|
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
2-ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H21N3O2/c1-2-22-12-16(21)20-10-7-13(8-11-20)15-6-5-14-4-3-9-18-17(14)19-15/h3-6,9,13H,2,7-8,10-12H2,1H3 |
Clé InChI |
BCBSVUIPNWDTOA-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15115618.png)

![3-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B15115627.png)
![2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115634.png)
![5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15115637.png)
![9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115639.png)
![N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B15115643.png)
![4-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzene-1-sulfonamide](/img/structure/B15115646.png)

![1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B15115662.png)
![N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine;dihydrochloride](/img/structure/B15115666.png)
